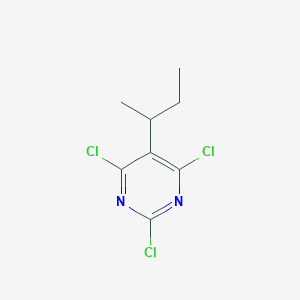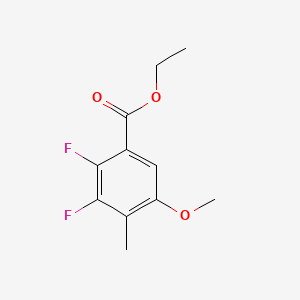
Methyl 5-bromo-2-fluoro-3-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2-fluoro-3-iodobenzoate is an organic compound with the molecular formula C8H5BrFIO2 and a molecular weight of 358.93 g/mol . This compound is a derivative of benzoic acid and contains bromine, fluorine, and iodine substituents on the benzene ring, making it a halogenated aromatic ester. It is used in various chemical research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-2-fluoro-3-iodobenzoate can be synthesized through a multi-step process involving the halogenation of benzoic acid derivatives. One common method involves the bromination, fluorination, and iodination of methyl benzoate. The reaction conditions typically include the use of halogenating agents such as bromine, fluorine gas, and iodine, along with appropriate catalysts and solvents to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-2-fluoro-3-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The ester group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Electrophilic Substitution: Halogenating agents like bromine (Br2), chlorine (Cl2), and iodine (I2) in the presence of catalysts.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce benzoic acids .
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2-fluoro-3-iodobenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in halogen exchange reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its halogenated structure.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science research
Mecanismo De Acción
The mechanism by which Methyl 5-bromo-2-fluoro-3-iodobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms on the benzene ring can form halogen bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-bromo-2-iodobenzoate: Similar structure but lacks the fluorine atom.
Methyl 2-fluoro-5-iodobenzoate: Similar structure but with different positions of halogen atoms.
Methyl 3-bromo-4-fluoro-2-iodobenzoate: Similar structure with different halogenation pattern.
Uniqueness
Methyl 5-bromo-2-fluoro-3-iodobenzoate is unique due to the specific arrangement of bromine, fluorine, and iodine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C8H5BrFIO2 |
|---|---|
Peso molecular |
358.93 g/mol |
Nombre IUPAC |
methyl 5-bromo-2-fluoro-3-iodobenzoate |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,1H3 |
Clave InChI |
QQCSEOUKQOXDJL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)Br)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![rel-(1S,4S)-2-Benzyl-5-(tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019971.png)







